1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea
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Overview
Description
1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an oxane ring, a pyrrolidinone moiety, and a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea typically involves multiple steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the pyrrolidinone moiety: This step involves the reaction of a suitable amine with a lactam precursor under basic conditions.
Coupling of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the intermediate formed in the previous step.
Final coupling: The final step involves the coupling of the oxane and pyridine intermediates with a urea derivative under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates
- 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid
Uniqueness
1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea stands out due to its unique combination of an oxane ring, a pyrrolidinone moiety, and a pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15-2-1-7-20(15)14-10-12(3-6-17-14)11-18-16(22)19-13-4-8-23-9-5-13/h3,6,10,13H,1-2,4-5,7-9,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQGOPFJIFWTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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